In-Depth Technical Guide: Mechanism of Action of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic Acid
In-Depth Technical Guide: Mechanism of Action of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic Acid
Executive Summary
The therapeutic activation of the Hypoxia-Inducible Factor (HIF) pathway has profound implications for treating ischemic diseases, anemia, and metabolic disorders. While most pharmacological interventions target Prolyl Hydroxylase Domain (PHD) enzymes to stabilize HIF-1α, targeting Factor Inhibiting HIF-1 (FIH-1) offers a complementary mechanism to maximize HIF transcriptional activity.
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid —chemically synonymous with N-(thiophene-2-carbonyl)phenylalanine (CAS 381214-41-1)[1]—is a rationally designed small-molecule inhibitor of FIH-1[2]. By acting as a competitive antagonist of the endogenous co-substrate 2-oxoglutarate (2OG), this compound prevents the hydroxylation of HIF-1α, thereby facilitating unhindered recruitment of the p300/CBP transcriptional co-activators[3]. This whitepaper dissects the structural biology, mechanism of action, and self-validating experimental workflows required to evaluate this compound in preclinical settings.
Molecular Target: Factor Inhibiting HIF-1 (FIH-1)
The Role of FIH-1 in HIF Signaling
HIF-1 is a heterodimeric transcription factor consisting of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit. Under normoxic conditions, HIF-1α is regulated by two distinct oxygen-dependent hydroxylases:
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PHDs (Prolyl Hydroxylases): Hydroxylate proline residues, leading to VHL-mediated ubiquitination and proteasomal degradation.
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FIH-1 (Asparaginyl Hydroxylase): Hydroxylates a specific asparagine residue (Asn803 in human HIF-1α) within the C-terminal transactivation domain (CTAD)[2].
While PHD inhibition prevents HIF-1α degradation, FIH-1 inhibition is required to fully unlock its transcriptional potential. Hydroxylation of Asn803 creates a steric clash that blocks the binding of the p300/CBP co-activator complex.
Structural Biology of FIH-1
FIH-1 is an Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenase. The active site features a catalytic iron atom coordinated by a highly conserved 2-His-1-Carboxylate triad (His199, Asp201, His279)[2]. The endogenous co-substrate, 2OG, binds bidentately to the Fe(II) atom and forms critical hydrogen bonds with surrounding residues (e.g., Lys214, Tyr145)[2]. Inhibiting FIH-1 requires a molecule that can effectively compete with 2OG while accommodating the unique steric environment of the FIH-1 binding pocket.
Mechanism of Action: 2-Oxoglutarate Competitive Inhibition
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid acts as a potent, competitive inhibitor of FIH-1 by mimicking the coordination geometry of 2OG while leveraging bulky lipophilic interactions to increase binding affinity[4].
Structure-Activity Relationship (SAR) & Causality
The molecule consists of two critical functional domains synthesized via the condensation of thiophene-2-carboxylic acid with an L-phenylalanine salt[2]:
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The Thiophene-2-carbonyl Scaffold: This moiety acts as the 2OG mimetic. The carbonyl oxygen and the heteroatom (sulfur in the thiophene ring) are positioned to coordinate with the active-site Fe(II) atom, effectively displacing 2OG and neutralizing the enzyme's oxidative capacity[2].
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The Phenylalanine Moiety (R3 Position): The inclusion of the 3-phenylpropionic acid side chain is a deliberate design choice. Unlike smaller amino acid derivatives (e.g., glycine or alanine), the bulky benzyl group of phenylalanine fits optimally into a lipophilic pocket adjacent to the active site[4]. This not only enhances target affinity (evidenced by superior in silico docking scores) but also increases overall cell membrane permeability, a critical factor for intracellular efficacy[2].
Diagram 1: Logical flow of HIF-1 activation via competitive FIH-1 inhibition by the thiophene-2-carbonyl derivative.
Quantitative SAR Comparison
The causality behind selecting the phenylalanine derivative over other amino acid conjugates is demonstrated by comparative activity metrics. The table below synthesizes the structure-activity relationship data defining this class of inhibitors[2]:
| Compound Derivative | R3 Moiety (Amino Acid Base) | Predicted Binding Affinity (Docking) | Lipophilicity / Membrane Permeability | HIF-α/HRE Transcriptional Activation |
| Glycine Derivative | -H | Weak | Low | Minimal |
| Alanine Derivative | -CH₃ | Moderate | Moderate | Low-Moderate |
| Phenylalanine Derivative | -CH₂-Phenyl | Strong (Optimal lipophilic fit) | High | High (Robust Luciferase Signal) |
Experimental Workflows and Self-Validating Protocols
To rigorously evaluate the efficacy of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid, researchers must employ a self-validating system that confirms both direct target engagement (in vitro) and functional pathway activation (in cellulo).
Protocol 1: In Vitro FIH-1 Hydroxylase Inhibition Assay (MALDI-TOF MS)
Objective: Confirm that the compound directly inhibits FIH-1-mediated hydroxylation of the HIF-1α CTAD. Causality & Design: Mass spectrometry is utilized because the hydroxylation of Asn803 results in a precise +16 Da mass shift. By measuring the ratio of hydroxylated to non-hydroxylated peptide, the exact IC₅₀ of the inhibitor can be calculated without reliance on secondary antibodies.
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Reaction Assembly: Combine recombinant human FIH-1 (0.5 µM) with a synthetic HIF-1α CTAD peptide (residues 786–826, 10 µM) in a buffer containing 50 mM Tris-HCl (pH 7.5).
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Co-factor Addition: Add 2OG (10 µM), FeSO₄ (50 µM), and L-ascorbate (2 mM). Causality: Ascorbate is strictly required to maintain the catalytic iron in the active Fe(II) state, preventing auto-oxidation.
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Inhibitor Titration: Introduce 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid at varying concentrations (0.1 µM to 100 µM).
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Self-Validation Controls:
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Positive Control: Dimethyl N-oxalyl-D-phenylalanine (DM-NOFD), a known FIH-1 selective inhibitor[2].
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Negative Control: Vehicle (DMSO) to establish the baseline +16 Da mass shift.
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Detection: Quench the reaction with 1% TFA after 30 minutes at 37°C. Analyze via MALDI-TOF MS. A successful blockade is indicated by the preservation of the native peptide mass.
Protocol 2: Cell-Based HRE-Luciferase Reporter Assay
Objective: Validate that the compound penetrates the cell membrane and functionally activates HIF-1-driven transcription. Causality & Design: SK-N-BE(2)c neuroblastoma cells are utilized because they possess highly responsive endogenous HIF machinery[3]. The HRE (Hypoxia Response Element) promoter driving a luciferase reporter ensures that the readout is strictly dependent on successful HIF-1α and p300/CBP interaction.
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Transfection: Transfect SK-N-BE(2)c cells with an HRE-luciferase reporter plasmid using a standard lipofection protocol.
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Treatment: 24 hours post-transfection, treat the cells with the thiophene-2-carbonyl phenylalanine derivative (e.g., 50–100 µM)[2].
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Self-Validation Controls:
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Positive Control: Dimethyloxalylglycine (DMOG), a pan-hydroxylase inhibitor that broadly activates the HRE[2].
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Hypoxia Control: Incubate a subset of vehicle-treated cells in 1% O₂ to establish the physiological maximum of HRE activation.
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Quantification: Lyse cells after 16 hours and measure luminescence. Elevated luciferase activity in normoxic cells treated with the compound confirms successful intracellular FIH-1 inhibition.
Diagram 2: Step-by-step experimental workflow for validating FIH-1 inhibitors.
Conclusion
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid represents a targeted, rational approach to modulating the HIF pathway. By utilizing a thiophene-2-carbonyl scaffold to mimic 2-oxoglutarate and a phenylalanine moiety to exploit the lipophilic geometry of the FIH-1 active site, this compound achieves selective inhibition of asparaginyl hydroxylation[4]. For drug development professionals, this mechanism provides a critical tool for decoupling HIF-1α stabilization (via PHDs) from HIF-1α transcriptional activation (via FIH-1), enabling highly tuned therapeutic angiogenesis and cellular protection against hypoxic stress.
References
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Kawaguchi, S., et al. (2018). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. Molecules, 23(4), 885.
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NextSDS Chemical Database. 3-PHENYL-2-[(THIOPHENE-2-CARBONYL)-AMINO]-PROPIONIC ACID (CAS 381214-41-1).
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3732659, 3-Phenyl-2-(thiophene-2-carbonylamino)propanoic acid.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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